SCH54292

Ras-GEF Inhibition NMR Spectroscopy Binding Site Mapping

Researchers studying Ras-driven oncogenic signaling frequently encounter compound precipitation and non-specific effects when using poorly soluble inhibitors. SCH54292 (CAS 188480-51-5), the water-soluble glucopyranosyl derivative of SCH53239, resolves these limitations through its glycosylated sulfonamide moiety, enabling reliable biochemical and cell-based assays with reduced DMSO concentrations. • Allosteric Ras-GEF inhibitor (IC50 0.7 μM) binding the Switch-2 pocket without competing with GDP. • NMR-validated binding model provides high-resolution structural constraints for rational drug design. • Powder shipped at ambient temperature; stable at -20°C for 3 years.

Molecular Formula C24H28N2O9S
Molecular Weight 520.6 g/mol
Cat. No. B2887645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH54292
Molecular FormulaC24H28N2O9S
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCN(C3C(C(C(C(O3)CO)O)O)O)S(=O)(=O)C4=CC=C(C=C4)NO
InChIInChI=1S/C24H28N2O9S/c27-14-20-21(28)22(29)23(30)24(35-20)26(36(32,33)19-9-6-17(25-31)7-10-19)11-12-34-18-8-5-15-3-1-2-4-16(15)13-18/h1-10,13,20-25,27-31H,11-12,14H2/t20-,21-,22+,23-,24-/m1/s1
InChIKeyKVPUAIYIBNDBLI-GNADVCDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SCH54292 Ras-GEF Interaction Inhibitor


SCH54292 (CAS 188480-51-5, C24H28N2O9S, MW 520.55) is a small-molecule, non-nucleotide inhibitor of the Ras guanine nucleotide exchange process [1]. It is a well-characterized Ras-binding compound that directly inhibits the interaction between Ras and its guanine nucleotide exchange factor (GEF), preventing the activation of Ras signaling [2]. SCH54292 is the water-soluble derivative of SCH53239 and is a key chemical probe in the study of Ras-driven oncogenic signaling [3].

Allosteric Switch-2 probe for Ras-GEF studies
Water-soluble derivative of SCH53239
Supports Ras signaling pathway research

SCH54292 Generic Substitution Risks


Generic substitution with other Ras-GEF or GTPase inhibitors is not scientifically valid due to critical differences in binding site, mechanism of action, and selectivity profile. While compounds like SCH53239 bind competitively at the GDP-binding site, SCH54292 binds to a distinct allosteric pocket in the Switch-2 region, leading to a fundamentally different mode of Ras inhibition [1]. Furthermore, SCH54292's unique structural features, including its glycosylated sulfonamide moiety, confer specific physicochemical properties that impact solubility and experimental reproducibility compared to analogs like the parent compound SCH53239 or other class members such as NSC 23766 [2]. Selecting the wrong compound can lead to inconsistent data, misinterpretation of Ras pathway modulation, and wasted research resources.

Allosteric vs orthosteric binding site may alter Ras pathway readout compared to SCH53239.
Rac1-targeted inhibitors (e.g., NSC 23766) do not replicate Ras-GEF interaction specificity.
Reported potency differences with other probes may require concentration-response verification.

SCH54292 Comparative Evidence


Binding Site and Mechanism vs. SCH53239

SCH54292 inhibits Ras nucleotide exchange with an IC50 of 0.7 μM. In contrast to its parent compound SCH53239 (IC50 0.5 μM), which binds competitively at the GDP-binding pocket, NMR structural studies reveal that SCH54292 binds to a previously unknown allosteric site within the critical Switch-2 region of the Ras protein without displacing bound GDP [1]. This distinct binding mode offers a different mechanism for inhibiting Ras activation.

Binding site mechanism
Head-to-head
IC50 0.7 μM (Switch-2 allosteric) vs 0.5 μM (GDP pocket)
Allosteric vs orthosteric binding context
NMR-validated binding site
Ras-GEF Inhibition NMR Spectroscopy Binding Site Mapping

Solubility & Properties vs. SCH53239

SCH54292 was specifically designed as a derivative of SCH53239 with significantly enhanced water solubility, a critical improvement for in vitro and in vivo applications [1]. While specific solubility values are often reported as 'improved' in literature, the structural addition of the glucopyranosyl moiety directly addresses the poor aqueous solubility that often limits the utility of many Ras inhibitors in biochemical assays.

Aqueous solubility
Reported
Improved water solubility via glucopyranosyl moiety
Formulation-context; supports lower DMSO use
Qualitative solubility improvement
Water Solubility Drug-Like Properties Chemical Probe

Potency vs. NSC 23766

SCH54292 demonstrates potent inhibition of Ras-GEF interaction with an IC50 of 0.7 μM [1]. In stark contrast, NSC 23766, another GEF inhibitor but targeting Rac1 activation, exhibits an IC50 of approximately 50 μM in cell-free assays . This ~70-fold difference in potency underscores the high potency of SCH54292 for its specific target (Ras) compared to a related, but distinct, GTPase pathway inhibitor.

Potency vs Rac1 inhibitor
Reported
IC50 0.7 μM vs ~50 μM (NSC 23766)
Reported ~70-fold difference in GEF assays
Cross-study comparison; verify in same assay
GTPase Inhibition Rac1 Selectivity

Ras Switch-2 Binding Interface

NMR spectroscopy using 2D 1H-15N HSQC experiments and NOE distance constraints has precisely mapped the binding interface of SCH54292 to the critical Switch II region (residues 60-76) of the Ras-GDP protein [1]. This high-resolution binding data is in contrast to earlier Ras inhibitors like SCH53239, which bind the nucleotide pocket, and provides a unique tool for probing this allosteric regulatory site [2]. The conformational changes are reversible upon addition of excess Mg2+.

NMR binding interface
Method context
Switch II residues 60-76 mapped via 2D HSQC and NOE
High-resolution allosteric site mapping
Reversible with excess Mg2+
NMR Spectroscopy Protein-Ligand Interaction Ras Switch II

Potency & Mechanism vs. DCAI

SCH54292 inhibits Ras nucleotide exchange with an IC50 of 0.7 μM by binding directly to Ras [1]. Another known Ras-SOS interaction inhibitor, DCAI, exhibits an IC50 of 340 μM in a similar biochemical assay [2]. This difference of more than two orders of magnitude highlights the superior potency of SCH54292 as a direct Ras inhibitor.

Potency vs DCAI
Reported
IC50 0.7 μM vs 340 μM (~485-fold)
Reported potency ranking context
Verify in same buffer and nucleotide conditions
Ras-SOS Interaction Potency Comparison Chemical Probe

SCH54292 Research Applications


Allosteric Modulation of Ras Switch-2

Utilize SCH54292 as a chemical probe to investigate the functional role of the Ras Switch-2 region in GTPase activation and effector binding [1]. Its unique allosteric binding mode, confirmed by NMR, allows researchers to selectively perturb this critical domain without competing with GDP binding [2].

Low-Solubility Ras-GEF Assays

Select SCH54292 over the parent compound SCH53239 for biochemical or cell-based assays where aqueous solubility is a limiting factor [1]. The glucopyranosyl modification enhances solubility, minimizing the need for high DMSO concentrations and reducing the risk of compound precipitation [2].

Validation of Ras Oncogenic Signaling

Employ SCH54292 as a well-characterized and potent (IC50 0.7 μM) tool compound to validate the role of Ras-GEF interactions in cancer cell proliferation and survival signaling [1]. Its potency provides a clear advantage over weaker inhibitors like DCAI (IC50 340 μM) for achieving robust pathway inhibition [2].

Structure-Based Ras Inhibitor Design

Use the experimentally determined binding model of SCH54292 to the Ras Switch-2 region as a template for rational drug design [1]. The NMR-derived structural constraints offer a high-resolution view of a druggable allosteric pocket on Ras, guiding the development of next-generation inhibitors [2].

Application
Selection Property
Validation Focus
Allosteric Ras Switch-2 studies
Switch-2 binding probe
NMR-derived binding interface
Aqueous-compatible Ras assays
Enhanced water solubility
Reduced DMSO precipitation risk
Ras signaling pathway research
Ras-GEF inhibition tool
Pathway inhibition response context
Allosteric inhibitor design
Switch-2 binding model
NMR structural constraints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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